molecular formula C22H19F3N6O3 B14965621 5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14965621
M. Wt: 472.4 g/mol
InChI Key: XHMNGTMPMROFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, an oxazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic synthesis. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole and oxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide apart is its combination of functional groups and ring structures, which provide unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly enhance the compound’s pharmacokinetic properties .

Properties

Molecular Formula

C22H19F3N6O3

Molecular Weight

472.4 g/mol

IUPAC Name

5-amino-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide

InChI

InChI=1S/C22H19F3N6O3/c1-12-17(28-21(34-12)13-3-9-16(33-2)10-4-13)11-31-19(26)18(29-30-31)20(32)27-15-7-5-14(6-8-15)22(23,24)25/h3-10H,11,26H2,1-2H3,(H,27,32)

InChI Key

XHMNGTMPMROFHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.